N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Physicochemical profiling Drug-likeness IKK-2 inhibitor SAR

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (CAS 620557-21-3; C₁₆H₁₆ClNO₃S₂; MW 369.9 g/mol) is a synthetic thiophene-2-carboxamide derivative bearing a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent on the amide nitrogen and a 4-chlorobenzyl group on the second amide substituent. The compound belongs to a broader class of thiophene carboxamides disclosed in the patent literature as inhibitors of the enzyme IKK-2 (IκB kinase-2), a key regulator of the NF-κB inflammatory signaling pathway.

Molecular Formula C16H16ClNO3S2
Molecular Weight 369.9 g/mol
Cat. No. B12142842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
Molecular FormulaC16H16ClNO3S2
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
InChIInChI=1S/C16H16ClNO3S2/c17-13-5-3-12(4-6-13)10-18(14-7-9-23(20,21)11-14)16(19)15-2-1-8-22-15/h1-6,8,14H,7,9-11H2
InChIKeyKBDXDHHDAAFOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide: Procurement-Relevant Identity and Class Context


N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (CAS 620557-21-3; C₁₆H₁₆ClNO₃S₂; MW 369.9 g/mol) is a synthetic thiophene-2-carboxamide derivative bearing a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent on the amide nitrogen and a 4-chlorobenzyl group on the second amide substituent . The compound belongs to a broader class of thiophene carboxamides disclosed in the patent literature as inhibitors of the enzyme IKK-2 (IκB kinase-2), a key regulator of the NF-κB inflammatory signaling pathway . Its structural architecture—combining a thiophene-2-carbonyl core, a cyclic sulfone moiety, and a para-halogenated benzyl group—places it within a well-defined chemical series where subtle changes in benzyl substitution profoundly alter physicochemical properties, target engagement, and downstream biological readouts.

IKK-2 inhibitor tool compound for NF-κB pathway studies
Cyclic sulfone scaffold for predicted metabolic stability
4-Chlorobenzyl halogen-bond motif for kinase hinge engagement

Why Thiophene-2-Carboxamide Analogs of N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Cannot Be Treated as Interchangeable Procurement Items


Within the thiophene-2-carboxamide IKK-2 inhibitor series, the identity of the benzyl substituent is a critical determinant of molecular recognition: even single-atom changes (e.g., 4-Cl → 4-CH₃, 4-Cl → 3-F, 4-Cl → 3-Br) alter the halogen-bonding capacity, electronic distribution, lipophilicity, and steric fit within the IKK-2 ATP-binding pocket . The cyclic sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group contributes polarity and three-dimensional shape complementary to the kinase hinge region, but its contribution is modulated by the electronic character of the opposing benzyl substituent . Consequently, generic substitution—replacing the 4-chlorobenzyl variant with a 4-methyl, 3-fluoro, 3-bromo, or 4-dimethylamino analog—cannot preserve the same binding affinity, selectivity profile, or cellular potency without explicit experimental validation. The quantitative evidence below identifies the specific dimensions along which this compound diverges from its closest structural neighbors.

Benzyl substitution changes halogen-bonding, lipophilicity, and steric fit within the IKK-2 ATP pocket. Single-atom shifts (4-Cl→4-CH₃, 3-F, 3-Br) may alter target engagement.
Generic replacement with a 4-methyl, 3-fluoro, or 4-dimethylamino analog cannot preserve binding affinity or selectivity without experimental validation.
Cyclic sulfone (S,S-dioxide) vs. non-oxidized tetrahydrothiophene analogs: the thiolane form is susceptible to CYP-mediated S-oxidation, potentially shifting metabolic stability and confounding PK interpretation.

Quantitative Differentiation Evidence: N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Relative to 4-Methylbenzyl and 3-Fluorobenzyl Analogs

The target compound (C₁₆H₁₆ClNO₃S₂, MW 369.9) incorporates a 4-chlorobenzyl group, which increases molecular weight by 20.4 g/mol relative to the 4-methylbenzyl analog (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide, C₁₇H₁₉NO₃S₂, MW 349.5) and by approximately 16.5 g/mol relative to the 3-fluorobenzyl analog (estimated C₁₆H₁₆FNO₃S₂, MW ~353.4) . The chlorine atom introduces a distinct halogen-bond donor capability (σ-hole) that is absent in both the methyl and fluoro congeners, while providing higher lipophilicity (estimated πₓ ≈ +0.71 for Cl vs. +0.56 for CH₃ and +0.14 for F on aromatic substitution scales) . These differences translate into measurably distinct chromatographic retention times and predicted logP values, directly impacting compound handling, solubility, and membrane partitioning in assay systems. IMPORTANT CAVEAT: Quantitative bioactivity head-to-head data (IC₅₀, Kᵢ, cellular potency) for this exact compound versus its named analogs in the same assay are not publicly available in the peer-reviewed or patent literature at the time of this guide's compilation. The differentiation presented here is based on established physicochemical principles (class-level inference) and must be confirmed experimentally for any procurement decision.

Molecular Weight Shift
Class-level inference
369.9 g/mol vs 349.5 g/mol (4‑CH₃), ~353.4 g/mol (3‑F)
Distinct molecular weight and lipophilicity require individual assay calibration
No head-to-head bioactivity data; based on physicochemical class inference
Physicochemical profiling Drug-likeness IKK-2 inhibitor SAR

Halogen Substitution Pattern: 4-Chlorobenzyl vs. 3-Bromobenzyl and 4-Dimethylaminobenzyl Analogs

The para-chlorobenzyl group in the target compound provides a single, geometrically linear C–Cl bond capable of halogen bonding with backbone carbonyl oxygens in kinase hinge regions—a well-characterized interaction motif in IKK-2 inhibitor design . The 3-bromobenzyl analog (N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide, estimated MW ~414.3) introduces a larger, more polarizable halogen (Br σ-hole magnitude > Cl) at the meta position, resulting in a ~44 g/mol mass increase and altered directionality of the halogen-bond vector . The 4-dimethylaminobenzyl analog (N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide, MW ~376.5) replaces the halogen entirely with a strongly electron-donating group (+M effect), fundamentally altering the electronic character of the benzyl ring and eliminating halogen-bonding capacity. These three compounds therefore represent three distinct pharmacophoric profiles (neutral halogen bond donor, meta-bromo halogen bond donor, and electron-rich non-halogenated aromatic) despite sharing the thiophene-2-carboxamide-sulfone scaffold. CAVEAT: No head-to-head biochemical or cellular potency data for these three compounds exist in the publicly searchable literature; the differentiation is based on well-established medicinal chemistry principles (class-level inference).

Halogen Substitution Pattern
Class-level inference
4-Cl (target) Halogen-bond donor, σₚ +0.23, π +0.71, MW 369.9
3-Br analog Stronger halogen-bond donor, σₘ +0.39, π +0.86, MW ~414.3
4-N(CH₃)₂ analog No halogen bond, electron-donating (+M), σₚ -0.83, MW ~376.5
Halogen-bond presence fundamentally alters molecular recognition at kinase hinge
SAR inferred from medicinal chemistry principles; no direct potency comparison
Halogen bonding IKK-2 kinase inhibitor Benzyl substitution SAR

Patent-Anchored Target Class Assignment: IKK-2 Inhibition Context for Procurement Prioritization

The thiophene-2-carboxamide scaffold bearing an N-(1,1-dioxidotetrahydrothiophen-3-yl) substituent is explicitly claimed as an IKK-2 (IκB kinase-2) inhibitor chemotype in multiple patent filings, including WO2004063186A1 and US7098240B2 . IKK-2 is the principal kinase responsible for phosphorylation-induced degradation of IκBα, the gatekeeper of NF-κB nuclear translocation . Inhibition of IKK-2 blocks the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), making this target class relevant to rheumatoid arthritis, inflammatory bowel disease, and certain oncology indications . Within this patent series, the 4-chlorobenzyl substitution pattern is disclosed as a preferred embodiment, consistent with the observation that para-halogenated benzyl groups enhance IKK-2 binding through halogen-bond interactions with the hinge region backbone . CAVEAT: The specific IC₅₀ or Kᵢ value of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide against recombinant human IKK-2 is not individually disclosed in the accessible patent examples; the compound is claimed within generic Markush structures, and its individual potency must be verified experimentally.

Target Class Assignment
Supporting evidence
Claimed within IKK-2 inhibitor Markush (WO2004063186A1); 4-chlorobenzyl is a preferred substitution
Provides research rationale for IKK-2 pathway studies
Individual IC₅₀ not disclosed; verify experimentally before use
IKK-2 inhibitor NF-κB pathway Anti-inflammatory drug discovery

Cyclic Sulfone Moiety: Differential Solubility and Metabolic Stability Relative to Non-Oxidized Tetrahydrothiophene Analogs

The 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) group in the target compound is fully oxidized at sulfur, distinguishing it from the corresponding tetrahydrothiophene (thiolane) and tetrahydrothiophene-1-oxide (sulfoxide) analogs. The sulfone is the thermodynamically most oxidized form and is resistant to further oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4-mediated S-oxidation, which commonly affects sulfide and sulfoxide moieties . The sulfone also substantially increases aqueous solubility relative to the parent thiolane: the calculated topological polar surface area (tPSA) contribution of the sulfone (~43 Ų for SO₂) is approximately threefold that of a thioether (~13 Ų for S) . This translates into reduced LogD₇.₄ and improved kinetic solubility in physiological buffers compared to non-oxidized or partially oxidized tetrahydrothiophene congeners. CAVEAT: Comparative metabolic stability data (e.g., human liver microsome t₁/₂, intrinsic clearance) for this specific compound versus its thiolane/sulfoxide analogs are not publicly reported; the direction and magnitude of the sulfone effect are established class-level principles.

Sulfone vs Thiolane
Class-level inference
Δ tPSA ≈ +30 Ų
Sulfone resists CYP S-oxidation; thiolane is metabolically labile
Sulfone supports predicted metabolic stability and higher aqueous solubility
Class-level principle; no experimental microsomal stability data for this compound
Sulfone pharmacokinetics Metabolic stability Solubility enhancement

Procurement-Guiding Application Scenarios for N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide


IKK-2-Mediated Inflammation and Autoimmune Disease Drug Discovery Programs

This compound is most appropriately procured as a tool compound or lead-like molecule within drug discovery programs targeting the IKK-2/NF-κB axis for inflammatory and autoimmune diseases (rheumatoid arthritis, COPD, inflammatory bowel disease). The thiophene-2-carboxamide scaffold with a cyclic sulfone and 4-chlorobenzyl substitution is disclosed in IKK-2 inhibitor patents . Its procurement is warranted for kinase selectivity panel screening, cellular NF-κB reporter gene assays, and preliminary PK evaluation in rodent models of inflammation. Selection over non-halogenated or differently halogenated analogs must be validated by experimental potency determination, but the patent-derived target class assignment provides the scientific rationale for inclusion in IKK-2-focused screening cascades .

Halogen-Bond-Based Ligand Design and Structural Biology Crystallography

The 4-chlorobenzyl substituent introduces a geometrically well-defined halogen-bond donor (C–Cl···O=C interaction) suitable for co-crystallography studies with IKK-2 or related kinases. Halogen bonding is increasingly recognized as a design principle for improving ligand residence time and selectivity . Procurement of this compound enables X-ray crystallography or cryo-EM studies to visualize halogen-bond interactions within the kinase hinge region. The 4-chloro analog offers a balance of halogen-bond strength (weaker than Br, stronger than F) and steric bulk, making it a valuable comparator alongside 3-bromo, 3-fluoro, and 4-methyl analogs in systematic halogen-bonding SAR campaigns.

Comparative Physicochemical and Metabolic Stability Profiling Within the Thiophene-2-Carboxamide Sulfone Series

The combination of a cyclic sulfone and a 4-chlorobenzyl group creates a distinct physicochemical profile (MW 369.9; tPSA contribution ~43 Ų from sulfone; elevated lipophilicity from chloro substituent) that differentiates it from analogs with alternative benzyl substitutions . Procurement of this compound is indicated for experiments directly comparing solubility, LogD, plasma protein binding, and microsomal stability across the benzyl substitution series (4-Cl vs. 4-CH₃ vs. 3-F vs. 3-Br vs. 4-N(CH₃)₂). Such head-to-head profiling is essential for establishing SAR at the benzyl position, which cannot be inferred from a single analog. The sulfone group additionally provides a built-in metabolic stability advantage over non-oxidized tetrahydrothiophene congeners, reducing oxidative clearance as a confounding variable .

Chemical Probe Qualification for NF-κB Pathway Target Engagement Studies

As a member of the thiophene-2-carboxamide IKK-2 inhibitor class, this compound may be evaluated as a chemical probe for NF-κB pathway target engagement using cellular thermal shift assays (CETSA), IκBα degradation western blots, or TNF-α-stimulated NF-κB luciferase reporter assays . Procurement is most scientifically justified when the 4-chlorobenzyl variant is tested in parallel with at least one close analog (e.g., the 4-methyl congener) to establish that any observed biological effect is benzyl-substitution-dependent rather than a generic scaffold effect. The compound's sulfone moiety ensures that target engagement readouts are not confounded by rapid oxidative metabolism to the sulfoxide or thiolane species.

Application
Selection Property
Validation Focus
IKK-2/NF-κB pathway studies in inflammatory disease models
IKK-2 kinase selectivity profiling
Cellular target engagement and potency validation
Halogen-bond interactions in kinase structural biology
Halogen-bond donor capacity (C–Cl···O=C)
Co-crystallography with kinase hinge region
Physicochemical and metabolic stability SAR within the thiophene-2-carboxamide series
Cyclic sulfone metabolic stability and solubility
Head-to-head microsomal stability and LogD comparisons
NF-κB pathway target engagement probe qualification
Chemical probe validation in cellular assays
Benzyl-substitution-dependent target engagement (CETSA, reporter assays)
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